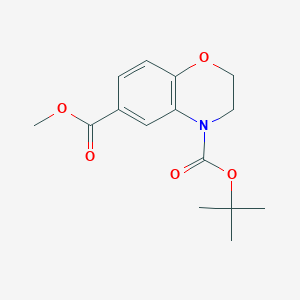
4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Kinetic Resolution and Synthetic Applications
- Kinetic Resolution of Benzoxazine Derivatives : Research has demonstrated the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through acylation by various chiral acyl chlorides. This process offers a preparative method to obtain enantiomerically pure forms of the compound, indicating its potential for applications requiring specific stereoisomers (Vakarov et al., 2019).
Structural Analysis and Formation
- Structural Analysis of Oxazine Derivatives : A study conducted on different 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines revealed intricate hydrogen-bonded structures, showcasing the compound's potential in forming complex molecular assemblies. The oxazine ring, in these compounds, adopts a half-chair conformation, demonstrating its versatility in structural chemistry (Castillo et al., 2009).
Reactivity and Product Formation
- Formation of Benzoxazine Derivatives : The reaction of certain alkylphenols with hexamethylene tetramine has been studied, indicating the formation of 3,4-dihydro-N-(hydroxybenzyl)-1,3,2-H-benzoxazines as primary reaction products. This suggests the compound's role in the formation of various benzoxazine derivatives under specific conditions (Kostyuchenko et al., 1984).
Ring-Opening Polymerization
- Ring-Opening Polymerization Catalysts : Lanthanide complexes with benzoxazine-functionalized amine bridged bis(phenolate) ligands have shown efficacy in ring-opening polymerization of cyclic esters. These complexes exhibit distinct activities, indicating the potential of 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate derivatives in polymer science (Liang et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-O-tert-butyl 6-O-methyl 2,3-dihydro-1,4-benzoxazine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-10(9-11(12)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKCVTJZDCCIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



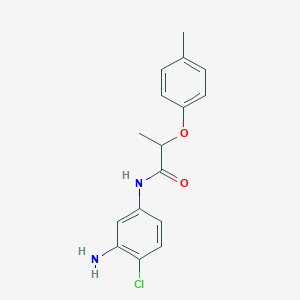
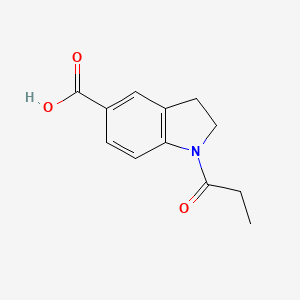
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)

![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)

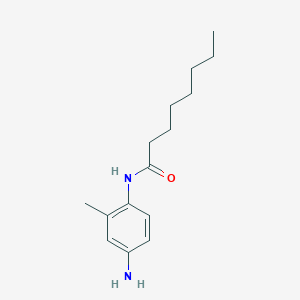
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
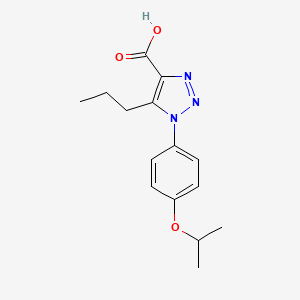
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)
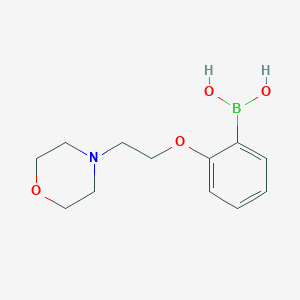

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)